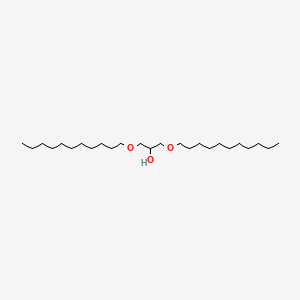
1,3-Bis(undecyloxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(undecyloxy)propan-2-OL is an organic compound with the molecular formula C25H52O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two long undecyloxy chains attached to a central propane-2-ol backbone. This structure imparts specific physical and chemical properties that make it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(undecyloxy)propan-2-OL typically involves the reaction of 1,3-dichloropropan-2-ol with undecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the undecanol displace the chlorine atoms on the 1,3-dichloropropan-2-ol, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(undecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are halogenated compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(undecyloxy)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a surfactant or emulsifying agent in biological studies.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(undecyloxy)propan-2-OL is largely dependent on its ability to interact with biological membranes. The long undecyloxy chains allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of undecyloxy groups.
1,3-Bis(2-propynyloxy)propan-2-ol: Contains propynyloxy groups, which impart different chemical properties.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Contains naphthalenyloxy groups, making it more aromatic.
Uniqueness
1,3-Bis(undecyloxy)propan-2-OL is unique due to its long undecyloxy chains, which provide it with distinct amphiphilic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
201995-24-6 |
|---|---|
Fórmula molecular |
C25H52O3 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
1,3-di(undecoxy)propan-2-ol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-27-23-25(26)24-28-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
ZQCMZNFRIZWOJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCC(COCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


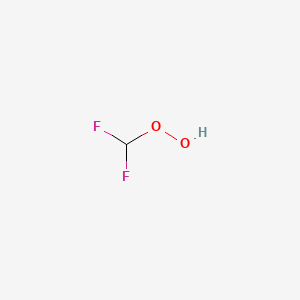
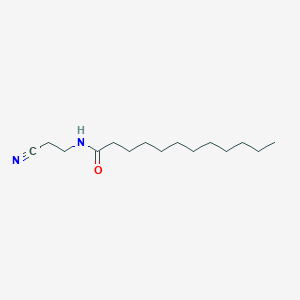
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
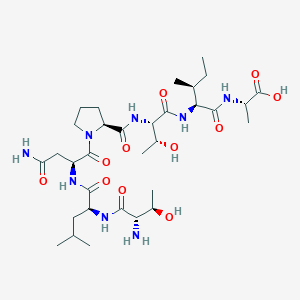

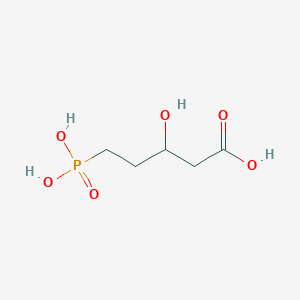

![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
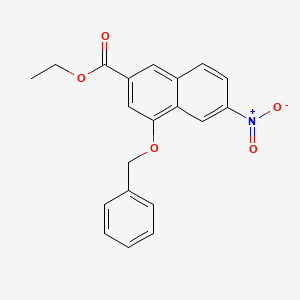
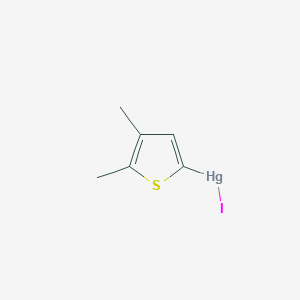
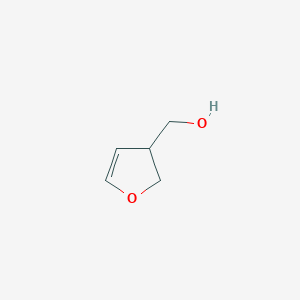
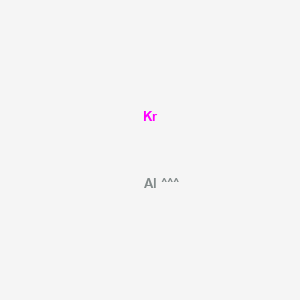
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
